molecular formula C11H11Br2NO2 B14514983 N-Acetyl-N-(2,6-dibromo-4-methylphenyl)acetamide CAS No. 62715-82-6

N-Acetyl-N-(2,6-dibromo-4-methylphenyl)acetamide

Cat. No.: B14514983
CAS No.: 62715-82-6
M. Wt: 349.02 g/mol
InChI Key: JZAIUJGFDYOGKJ-UHFFFAOYSA-N
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Description

N-Acetyl-N-(2,6-dibromo-4-methylphenyl)acetamide is a chemical compound with the molecular formula C11H11Br2NO2 and a molecular weight of 349.02 g/mol It is characterized by the presence of two bromine atoms, an acetyl group, and a methyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-N-(2,6-dibromo-4-methylphenyl)acetamide typically involves the bromination of a precursor compound followed by acetylation. One common method involves the electrophilic bromination of o-toluidine, followed by acetylation and radical benzylic bromination . The reaction conditions often include the use of liquid bromine, manganese dioxide as a catalyst, and mild conditions to ensure efficient bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The addition of aqueous hydrogen peroxide can improve the utilization of liquid bromine and minimize hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-N-(2,6-dibromo-4-methylphenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield brominated phenyl acetic acids, while reduction can produce debrominated acetamides .

Scientific Research Applications

N-Acetyl-N-(2,6-dibromo-4-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism by which N-Acetyl-N-(2,6-dibromo-4-methylphenyl)acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and acetyl groups play a crucial role in binding to these targets, leading to inhibition or activation of specific pathways . The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Acetyl-N-(2,6-dibromo-4-methylphenyl)acetamide is unique due to the presence of both bromine atoms and acetyl groups, which confer distinct chemical properties and reactivity. This makes it valuable in specific applications where these properties are advantageous .

Properties

CAS No.

62715-82-6

Molecular Formula

C11H11Br2NO2

Molecular Weight

349.02 g/mol

IUPAC Name

N-acetyl-N-(2,6-dibromo-4-methylphenyl)acetamide

InChI

InChI=1S/C11H11Br2NO2/c1-6-4-9(12)11(10(13)5-6)14(7(2)15)8(3)16/h4-5H,1-3H3

InChI Key

JZAIUJGFDYOGKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)N(C(=O)C)C(=O)C)Br

Origin of Product

United States

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